

A Comparative Spectroscopic Guide to Cyclobutane Derivatives

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Compound of Interest

Compound Name: *1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of key cyclobutane derivatives. Utilizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to serve as a practical reference for the identification and characterization of this important class of cyclic compounds.

Data Presentation: Spectroscopic Comparison Tables

The following tables summarize the key quantitative data for cyclobutane and several of its monosubstituted derivatives.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Compound	Functional Group	¹ H NMR Chemical Shifts (δ, ppm)	¹³ C NMR Chemical Shifts (δ, ppm)
Cyclobutane	None	~1.96 (multiplet)[1]	~22.4[1]
Cyclobutanol	-OH	H1: ~3.9-4.1 (multiplet)Ring Protons: ~1.5-2.4 (multiplets)	C1: ~68-70C2/C4: ~32-34C3: ~13-15
Bromocyclobutane	-Br	H1: ~4.5 (multiplet)Ring Protons: ~1.8-2.6 (multiplets)[2]	C1: ~45-47C2/C4: ~33-35C3: ~18-20[3]
Cyclobutanone	-C=O	α-protons: ~3.0-3.2 (multiplet)β-protons: ~2.0-2.2 (multiplet)[4]	C1 (C=O): ~208- 210C2/C4: ~45-47C3: ~13-15[5]
Cyclobutanecarboxylic Acid	-COOH	H1: ~3.1-3.2 (multiplet)Ring Protons: ~1.8-2.4 (multiplets)-COOH: ~11.0-12.0 (singlet, broad)[6]	C1: ~45-47C=O: ~180-182C2/C4: ~25- 27C3: ~18-20[7]

Table 2: Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers (cm⁻¹).

Compound	Functional Group	Key IR Absorption Bands (cm ⁻¹)
Cyclobutane	None	C-H stretch: ~2850-3000CH ₂ bend: ~1450
Cyclobutanol	-OH	O-H stretch (broad): ~3200-3600C-O stretch: ~1050-1150[8][9][10]
Bromocyclobutane	-Br	C-H stretch: ~2850-3000C-Br stretch: ~500-600[11][12][13][14]
Cyclobutanone	-C=O	C=O stretch (strong): ~1780 (due to ring strain)[15][16][17][18]
Cyclobutanecarboxylic Acid	-COOH	O-H stretch (very broad): ~2500-3300C=O stretch: ~1700C-O stretch: ~1200-1300[6][7][19][20][21]

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The data is presented as mass-to-charge ratios (m/z).

Compound	Molecular Ion (M ⁺) (m/z)	Key Fragment Ions (m/z)
Cyclobutane	56	41, 28 (base peak)
Cyclobutanol	72[8][22][23][24]	57, 54, 44, 43, 41[22]
Bromocyclobutane	134/136 (isotope pattern)[12][25]	55 (base peak), 41[12][25]
Cyclobutanone	70	42, 41, 28
Cyclobutanecarboxylic Acid	100[19]	85, 73, 55 (base peak)[7][26]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the cyclobutane derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the analyte.
- **^1H NMR Acquisition:**
 - **Spectrometer Setup:** Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.
 - **Pulse Sequence:** A standard single-pulse experiment is typically sufficient.
 - **Acquisition Parameters:**
 - **Spectral Width (SW):** Set to a range that encompasses all expected proton signals (typically 0-12 ppm).
 - **Acquisition Time (AQ):** Typically 2-4 seconds to ensure good resolution.
 - **Relaxation Delay (D1):** A delay of 1-5 seconds is generally adequate for qualitative spectra.
- **^{13}C NMR Acquisition:**
 - **Spectrometer Setup:** Similar to ^1H NMR, including locking and shimming.
 - **Pulse Sequence:** A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each unique carbon.
 - **Acquisition Parameters:**
 - **Spectral Width (SW):** A wider spectral width is necessary, typically 0-220 ppm.^[1]
 - **Acquisition Time (AQ):** Typically 1-2 seconds.

- Number of Scans (NS): A significantly higher number of scans is required compared to ^1H NMR due to the lower natural abundance of ^{13}C , often ranging from hundreds to thousands.^[1]

Infrared (IR) Spectroscopy

- Sample Preparation (Liquid Samples): Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Gently press the plates together to form a thin film.
- Sample Preparation (Solid Samples):
 - KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
 - Nujol Mull: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to create a fine paste. Spread the mull between two KBr or NaCl plates.
- Data Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum, typically over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the empty spectrometer should be run first and subtracted from the sample spectrum.

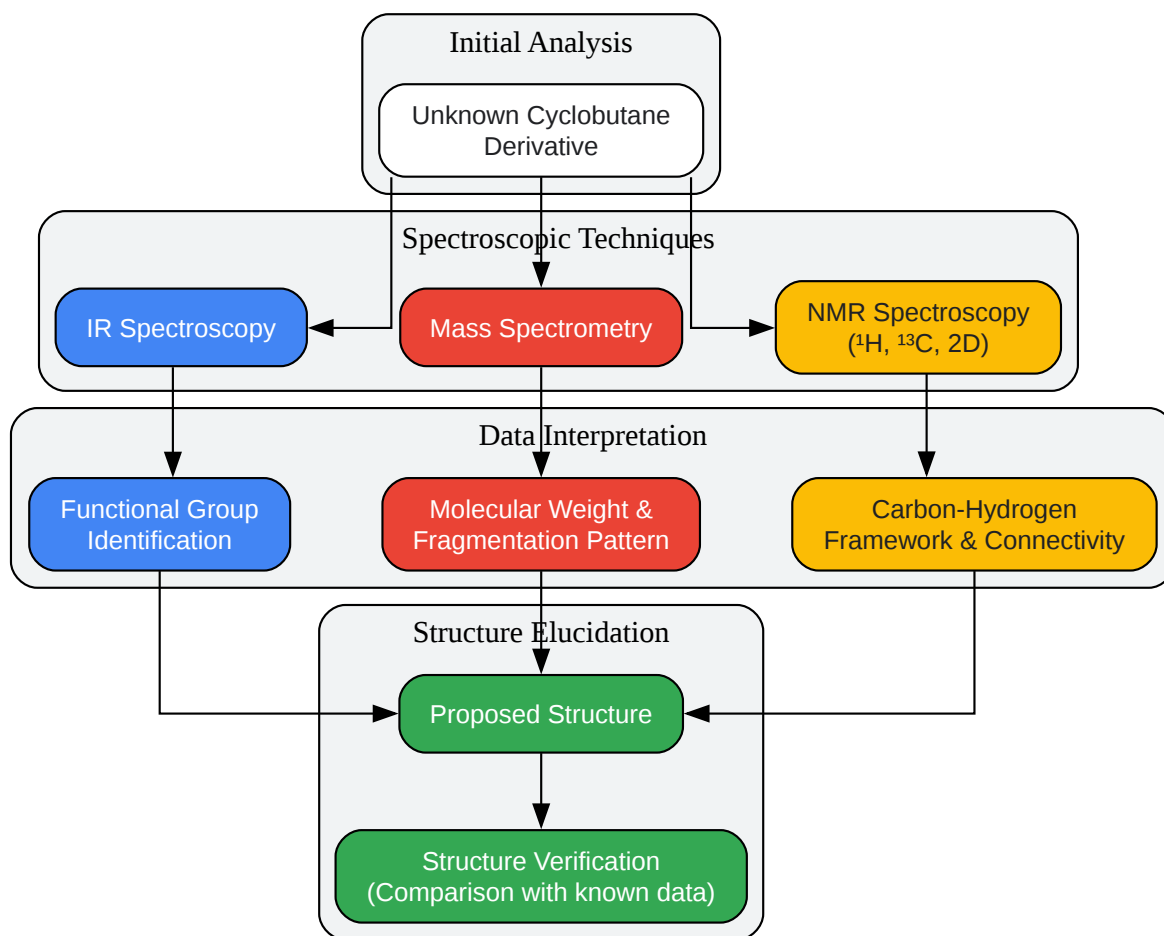
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the cyclobutane derivative in a volatile organic solvent (e.g., dichloromethane, diethyl ether).
- GC Separation:
 - Injection: Inject a small volume (typically $1\text{ }\mu\text{L}$) of the sample solution into the GC injection port.
 - Column: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase.
- MS Analysis:

- Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The detector records the abundance of each ion, generating a mass spectrum for each component.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an unknown cyclobutane derivative.



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